5-Ethyluracil chemical properties and structure
5-Ethyluracil chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyluracil is a pyrimidine derivative that has garnered significant interest in various scientific fields, particularly in biochemistry, molecular biology, and pharmaceutical development.[1] As an analog of the nucleobase uracil, it serves as a valuable tool in the study of nucleic acid metabolism.[1] Its structural similarity to thymine (5-methyluracil) allows for its investigation as a modulator of biological processes involving DNA and RNA. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological interactions of 5-Ethyluracil.
Chemical Properties and Structure
5-Ethyluracil is a white crystalline powder with a melting point reported to be above 300 °C.[1][2][3][4] It is known to be soluble in ammonia water.[3]
Structure
The chemical structure of 5-Ethyluracil is defined by a pyrimidine ring with an ethyl group at the 5th position.
| Identifier | Value |
| IUPAC Name | 5-ethyl-1H-pyrimidine-2,4-dione |
| Synonyms | 5-Ethylpyrimidine-2,4-diol, 5-Ethyl-2,4-dihydroxypyrimidine[1][2] |
| CAS Number | 4212-49-1[1][2][3][4] |
| Molecular Formula | C₆H₈N₂O₂[1][2][3] |
| SMILES | CCC1=CNC(=O)NC1=O |
| InChI Key | RHIULBJJKFDJPR-UHFFFAOYSA-N[5] |
Physicochemical Data
A summary of the key physicochemical properties of 5-Ethyluracil is presented below.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | [1][2][3] |
| Melting Point | >300 °C | [1][2][3][4] |
| Density (Predicted) | 1.164 ± 0.06 g/cm³ | [3][4][5] |
| pKa (Predicted) | 9.21 ± 0.10 | [5] |
| UV max (in EtOH) | 265 nm | [5] |
| Appearance | White crystalline powder | [1][2] |
Experimental Protocols
Synthesis of 5-Ethyluracil
A common method for the synthesis of 5-Ethyluracil involves the condensation of urea with ethyl 2-formylbutyrate.[5]
Materials:
-
Urea
-
Fuming Sulfuric Acid (26-29.5% free SO₃)
-
Ethyl 2-formylbutyrate
-
Ice
Procedure:
-
Preparation of the Reaction Mixture:
-
Under cooling in an ice-water bath, slowly add 19.39 g (0.32 mol) of urea to 135 mL of fuming sulfuric acid over a 20-minute period.
-
Maintain the reaction temperature between 8 and 15°C.
-
Stir the mixture for 30 minutes.
-
-
Addition of Ethyl 2-formylbutyrate:
-
Add 46.55 g (0.32 mol) of ethyl 2-formylbutyrate dropwise over 18 minutes, ensuring the temperature remains constant.
-
-
Second Addition of Urea:
-
After stirring for an additional 30 minutes, add a second portion of urea (15.07 g, 0.25 mol) over 10 minutes at the same temperature.
-
-
Reaction and Heating:
-
Stir the reaction mixture at room temperature for 65 hours.
-
Heat the mixture to 90-100°C for 2 hours. An exothermic reaction may cause the temperature to rise to 110°C, with gas evolution observed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 30°C using an ice-water bath.
-
Slowly add 270 g of ice, ensuring the temperature does not exceed 35°C.
-
Further cool the mixture to 5°C and stir for 20 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid sequentially with cold water, hexane, and ether.
-
Dry the solid to yield 5-Ethyluracil.
-
Biological Activity and Signaling Pathways
5-Ethyluracil exhibits notable biological activity primarily through its role as a nucleobase analog. It is utilized in research for the development of antiviral and anticancer agents.[1] A key mechanism of its action involves its incorporation into nucleic acids, which can significantly impact cellular processes such as transcription.
Enhancement of Transcription
Studies have shown that the presence of 5-Ethyluracil in a DNA template can lead to a pronounced stimulation of transcription.[6][7] When incorporated into DNA, 5-Ethyluracil replaces thymine. This modification appears to be well-tolerated by RNA polymerase and can even enhance the efficiency of transcription, in some cases leading to a 200% yield compared to a natural thymine-containing template.[6][7] This suggests that the ethyl group at the 5-position of the uracil ring may create a more favorable interaction with the transcriptional machinery.
Caption: Workflow of transcription enhancement by 5-Ethyluracil.
Conclusion
5-Ethyluracil is a versatile pyrimidine derivative with significant potential in biomedical and agricultural research. Its well-defined chemical structure and properties, coupled with its interesting biological activities, make it a valuable compound for further investigation. The ability of 5-Ethyluracil to enhance transcription opens up new avenues for its application in molecular biology and biotechnology. Further research into its specific interactions with cellular machinery will undoubtedly uncover more of its therapeutic and practical potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 5-Ethyluracil CAS#: 4212-49-1 [m.chemicalbook.com]
- 5. 5-Ethyluracil CAS#: 4212-49-1 [amp.chemicalbook.com]
- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
